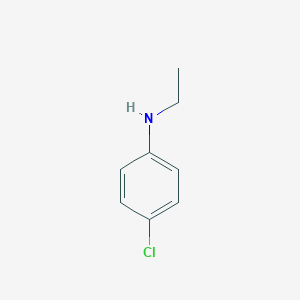

4-chloro-N-ethylaniline

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-N-ethylaniline involves complex chemical reactions and processes. For instance, the synthesis of related compounds like ethyl (S)-4-chloro-3-hydroxybutanoate ester involves biocatalysis, which offers advantages such as low cost, mild reaction conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).

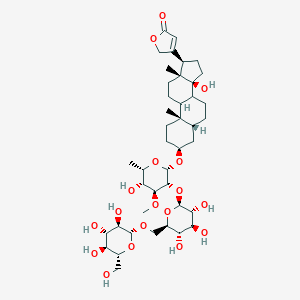

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-N-ethylaniline, such as ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, has been studied using techniques like FT-IR and FT-Raman spectroscopy. These studies reveal the stability of the molecule, charge transfer within the molecule, and other molecular properties (Mary et al., 2015).

Chemical Reactions and Properties

4-Chloro-N-ethylaniline exhibits various chemical reactions and properties. For instance, its reaction with hydrazines to form regioisomeric pyrazoles indicates its reactivity in certain conditions (Mikhed’kina et al., 2009). Additionally, the compound's interaction with other chemicals, such as in charge-transfer interactions, showcases its chemical properties (Magadum et al., 2012).

Physical Properties Analysis

The physical properties of 4-Chloro-N-ethylaniline and related compounds have been extensively studied using spectroscopic methods. Investigations into vibrational spectra and quantum mechanical aspects provide insights into their physical characteristics (Kuruvilla et al., 2018).

Scientific Research Applications

-

Scientific Field: Polymer Chemistry

- Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used extensively in the field of polymer chemistry . They are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

- Methods of Application : The synthesis of these polymers involves oxidative polymerization of aniline derivatives . The processability and solubility of these polymers can be improved by substituting different functional groups .

- Results or Outcomes : These polymers have found wide application potentials in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and in a variety of biological applications .

-

Scientific Field: Organic Synthesis

- Application Summary : Anilines, including 4-chloro-N-ethylaniline, are important intermediates in organic synthesis . They are used in the synthesis of a wide range of chemicals, including dyes, drugs, and polymers .

- Methods of Application : Anilines can be synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination .

- Results or Outcomes : The synthesis of anilines has been extensively studied, and a variety of efficient and selective methods have been developed .

-

Scientific Field: Environmental Chemistry

- Application Summary : 4-chloro-N-ethylaniline, like other phenols and anilines, can be oxidized by manganese dioxide .

- Methods of Application : The oxidation of these compounds is typically carried out in a solution, with manganese dioxide serving as the oxidizing agent .

- Results or Outcomes : The oxidation potentials of these compounds have been studied, and quantitative structure-activity relationships (QSARs) have been established .

-

Scientific Field: Electrochemical Sensors

- Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of electrochemical sensors . These sensors can detect a variety of substances, including glucose .

- Methods of Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications . The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .

- Results or Outcomes : These sensors have shown promising results in terms of sensitivity and selectivity .

-

Scientific Field: Anticorrosion Materials

- Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of anticorrosion materials .

- Methods of Application : These materials are typically applied as coatings on metal surfaces to prevent corrosion .

- Results or Outcomes : These coatings have shown good performance in terms of corrosion resistance .

-

Scientific Field: Solar Cells

- Application Summary : Substituted polyanilines, including 4-chloro-N-ethylaniline, have been used in the development of solar cells .

- Methods of Application : These materials are used in the active layer of the solar cell, where they contribute to the generation of electricity from sunlight .

- Results or Outcomes : Solar cells based on these materials have shown promising results in terms of efficiency .

Safety And Hazards

4-Chloro-N-ethylaniline is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

While specific future directions for 4-chloro-N-ethylaniline are not mentioned in the search results, substituted polyanilines and their blends and composites have been highlighted for their wide application potentials in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications .

properties

IUPAC Name |

4-chloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWDPIXDUVYHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343163 | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-ethylaniline | |

CAS RN |

13519-75-0 | |

| Record name | 4-Chloro-N-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.